1,2,3,4-Tetrabromo-2-methyl-butane
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Overview
Description
1,2,3,4-Tetrabromo-2-methyl-butane is an organic compound with the molecular formula C5H8Br4. It is a brominated derivative of butane, characterized by the presence of four bromine atoms and a methyl group attached to the butane backbone. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-2-methyl-butane can be synthesized through the bromination of 2-methylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms of the 2-methylbutane .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-2-methyl-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups, using appropriate reagents.
Elimination Reactions: The compound can undergo dehydrobromination to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons
Scientific Research Applications
1,2,3,4-Tetrabromo-2-methyl-butane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrabromo-2-methyl-butane involves its reactivity due to the presence of multiple bromine atoms. These bromine atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The compound can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrabromobutane: Similar structure but lacks the methyl group.
1,2,3,4-Tetrachloro-2-methyl-butane: Chlorinated analogue with similar reactivity.
1,2,3,4-Tetrabromo-2-methyl-pentane: Longer carbon chain with similar bromination pattern
Uniqueness
1,2,3,4-Tetrabromo-2-methyl-butane is unique due to the presence of both the methyl group and four bromine atoms, which confer distinct reactivity and properties compared to its analogues. This makes it a valuable compound for specific synthetic applications and industrial uses .
Properties
CAS No. |
24173-08-8 |
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Molecular Formula |
C5H8Br4 |
Molecular Weight |
387.73 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-2-methylbutane |
InChI |
InChI=1S/C5H8Br4/c1-5(9,3-7)4(8)2-6/h4H,2-3H2,1H3 |
InChI Key |
ZYLJEOQFHURICP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(CBr)Br)Br |
Origin of Product |
United States |
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